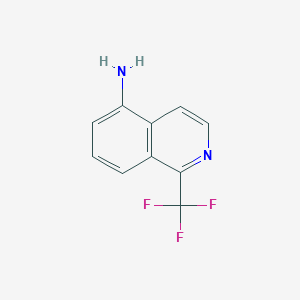![molecular formula C18H15ClN2O3 B2364815 5-クロロ-3-(2-(3,4-ジヒドロキノリン-1(2H)-イル)-2-オキソエチル)ベンゾ[d]オキサゾール-2(3H)-オン CAS No. 902254-93-7](/img/structure/B2364815.png)
5-クロロ-3-(2-(3,4-ジヒドロキノリン-1(2H)-イル)-2-オキソエチル)ベンゾ[d]オキサゾール-2(3H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C18H15ClN2O3 and its molecular weight is 342.78. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ヒドロキシル含有オキシンドールおよび3,4-ジヒドロキノリン-2-オンの合成
この化合物は、活性化アルケンのオキソン媒介カスケードアリールヒドロキシル化によって、ヒドロキシル含有オキシンドールおよび3,4-ジヒドロキノリン-2-オンの合成に使用できます . 生成物は、出発アルケンの構造を調整することで制御できます .
医薬品化学
この化合物の構造の一部である3,4-ジヒドロキナゾリン-2-オン(DHQ)部分は、このコア構造に基づく多数の生物学的に活性な化合物により、医薬品化学において非常に価値のあるスキャフォールドです .
置換3,4-ジヒドロキナゾリン-2-オンの合成
この化合物は、金属フリーのロイカート・ワラッハ型反応を介して、置換3,4-ジヒドロキナゾリン-2-オンの合成に使用できます . この反応は、この重要なクラスの化合物への魅力的なエントリーポイントを提供します .
Fe触媒脱カルボニル化カスケード反応
N-アリールシンナマイミドと脂肪族アルデヒドのFe触媒脱カルボニル化カスケード反応を開発し、C3アルキル化3,4-ジヒドロキノリン-2(1H)-オンを生成しました .
作用機序
Target of Action
Compounds with similar structures, such as 3,4-dihydroisoquinolin-1(2h)-one derivatives, have shown significant antioomycete activity against phytopathogens likePythium recalcitrans
Mode of Action
Studies on similar compounds suggest that they might disrupt the biological membrane systems of their targets . This disruption could interfere with the normal functioning of the cells, leading to their death .
Biochemical Pathways
Disruption of these pathways could lead to cell death .
Result of Action
The result of the compound’s action is likely the death of the targeted cells due to disruption of their biological membrane systems . This could potentially make the compound effective against certain types of pathogens, such as oomycetes .
特性
IUPAC Name |
5-chloro-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-13-7-8-16-15(10-13)21(18(23)24-16)11-17(22)20-9-3-5-12-4-1-2-6-14(12)20/h1-2,4,6-8,10H,3,5,9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURWACYEIBHFKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 5-(4-bromobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2364735.png)
![2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2364738.png)



![7-[(2,4-Dichlorophenyl)methyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2364745.png)

![(Z)-6-(2-chlorobenzyl)-2-((5-methylfuran-2-yl)methylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2364747.png)

![N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2364749.png)
![3-(4-chlorophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364750.png)
![2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2364751.png)

![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-tert-butylacetamide](/img/structure/B2364754.png)
